N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Overview
Description
SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.
Mechanism of Action
Target of Action
SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes and pathologies . Adenosine receptors are a class of GPCRs that respond to adenosine, a ubiquitous signaling molecule, and have roles in cardiovascular, immune, and nervous systems .
Mode of Action
SCH-202676 hydrobromide inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . The modulation is G-protein independent and is both selective and reversible . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
SCH-202676 hydrobromide has been reported to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 µM . This suggests that it may have potential therapeutic applications in the treatment of viral infections.
Biochemical Analysis
Biochemical Properties
SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . It inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .
Cellular Effects
SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors . This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters .
Molecular Mechanism
The molecular mechanism of action of SCH-202676 hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs . It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function . This modulation is G-protein independent and is both selective and reversible .
Temporal Effects in Laboratory Settings
The effects of SCH-202676 hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings
Properties
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 | |
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265980-25-4 | |
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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